molecular formula C13H10BrN3O2 B11697106 5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide

5-Bromo-nicotinic acid [(E)-3-furan-2-yl-prop-2-en-(Z)-ylidene]-hydrazide

Cat. No.: B11697106
M. Wt: 320.14 g/mol
InChI Key: SAOQXKSHTOGKPG-QOSQHLEFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-3-pyridinecarbohydrazide with 3-(furan-2-yl)prop-2-enal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the hydrazide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and other electronic materials.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The furan and pyridine rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furancarboxaldehyde: Similar in structure but lacks the pyridine and hydrazide moieties.

    3-(Furan-2-yl)prop-2-enal: Contains the furan and prop-2-enal moieties but lacks the bromine and pyridine rings.

    Pyridine-3-carbohydrazide: Contains the pyridine and hydrazide moieties but lacks the furan and bromine components.

Uniqueness

5-BROMO-N’-[(1Z,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its combination of a bromine atom, a furan ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C13H10BrN3O2

Molecular Weight

320.14 g/mol

IUPAC Name

5-bromo-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10BrN3O2/c14-11-7-10(8-15-9-11)13(18)17-16-5-1-3-12-4-2-6-19-12/h1-9H,(H,17,18)/b3-1+,16-5-

InChI Key

SAOQXKSHTOGKPG-QOSQHLEFSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=CC(=CN=C2)Br

solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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